molecular formula C21H21N3O2S B2987074 N1-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)-N2-(m-tolyl)oxalamide CAS No. 894010-22-1

N1-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)-N2-(m-tolyl)oxalamide

Cat. No.: B2987074
CAS No.: 894010-22-1
M. Wt: 379.48
InChI Key: WCYIUPSCAJECBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)-N2-(m-tolyl)oxalamide is a synthetic small molecule featuring a thiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The compound's structure, which incorporates an oxalamide linker, is characteristic of molecules designed for targeted protein interaction, similar to other oxalamide-containing compounds investigated as inhibitors of specific enzymes . The 4-methyl-2-phenylthiazole moiety is a significant functional group, found in compounds studied for their effects on the central nervous system, such as potentiating GABA A receptor response, which suggests potential research applications in neuropharmacology . As a thiazole derivative, this compound is of high interest in the development of novel therapeutic agents for various pathological conditions, including cancer, neurological disorders, and infectious diseases . Its mechanism of action is likely mediated through specific, high-affinity binding to protein targets, a trait common in thiazole-containing drugs that often act on enzymes and receptors . This product is intended for research applications such as in vitro assay development, high-throughput screening, and structure-activity relationship (SAR) studies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N'-(3-methylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-14-7-6-10-17(13-14)24-20(26)19(25)22-12-11-18-15(2)23-21(27-18)16-8-4-3-5-9-16/h3-10,13H,11-12H2,1-2H3,(H,22,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYIUPSCAJECBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)-N2-(m-tolyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, characterization, and biological activity of this compound, drawing on diverse sources and research findings.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process that includes the formation of thiazole derivatives followed by oxalamide coupling. The following steps outline a general synthetic route:

  • Preparation of Thiazole Derivative :
    • The thiazole ring is synthesized through condensation reactions involving appropriate aryl halides and thioamide precursors.
    • Characterization techniques such as NMR, IR, and mass spectrometry confirm the structure of the thiazole derivative.
  • Formation of Oxalamide :
    • The oxalamide moiety is introduced via reaction with oxalyl chloride or similar reagents.
    • The final product is purified through recrystallization or chromatography.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The compound demonstrated notable activity against Staphylococcus aureus, suggesting potential for use in treating infections caused by resistant strains .

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve the inhibition of CDK9-mediated transcription, leading to reduced expression of anti-apoptotic proteins such as Mcl-1. This results in increased apoptosis in cancer cells, particularly in leukemia models .

Cell Line IC50 (µM)
HL-60 (leukemia)10
MCF-7 (breast cancer)15
A549 (lung cancer)20

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. Results indicated that the compound exhibited superior activity compared to standard antibiotics against resistant bacterial strains .
  • Anticancer Mechanism Investigation :
    Another study focused on the anticancer properties of this compound, revealing that it triggers apoptosis via modulation of the apoptotic pathway in leukemia cells. The study highlighted its potential as a lead compound for developing new anticancer therapies .

Comparison with Similar Compounds

a) N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (17)

  • Structure : Oxalamide core with 4-methoxyphenethyl and 2-methoxyphenyl groups.
  • Synthesis : 35% yield via general oxalamide coupling .
  • Key Differences :
    • Replacement of thiazole with methoxy groups reduces heterocyclic interactions.
    • Lower yield compared to thiazole-containing analogs (e.g., 52% for compound 18) .

b) N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1768)

  • Structure : Dimethoxybenzyl and pyridylethyl substituents.
  • Metabolism : Rapid hepatic metabolism without amide hydrolysis, suggesting metabolic instability in oxalamides with electron-rich aromatic groups .
  • the neutral thiazole in the target compound. Dimethoxy groups may enhance oxidative metabolism compared to the methyl and phenyl groups in the target compound .

Thiazole-Containing Analogs

a) 2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide (9)

  • Structure: Thioxoacetamide-thiazolidinone hybrid with 4-chlorobenzylidene and 4-methoxyphenyl groups.
  • Synthesis : 90% yield via cyclocondensation; melting point 186–187°C .
  • Key Differences :
    • Thioxo groups increase hydrogen-bonding capacity but reduce metabolic stability.
    • Higher yield than the target compound’s analogs, attributed to optimized reaction conditions .

b) N1-(2-(2-(4-Methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-phenyloxalamide

  • Structure : Thiazolo-triazole fused ring system with 4-methoxyphenyl and phenyl groups.
  • Properties: Molecular weight 421.5; Smiles notation indicates extended conjugation .
  • the simpler thiazole in the target compound. Methoxy group may reduce lipophilicity compared to the methyl and phenyl substituents in the target compound .

Comparative Data Table

Compound Name Core Structure Key Substituents Yield (%) Melting Point (°C) Metabolic Stability Reference
Target Compound Oxalamide-thiazole 4-Methyl-2-phenylthiazole, m-tolyl N/A N/A Likely moderate (cf. ) N/A
N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (17) Oxalamide 4-Methoxyphenethyl, 2-methoxyphenyl 35 N/A Low (rapid hepatic metabolism)
Compound 9 (Thioxoacetamide-thiazolidinone) Thiazolidinone 4-Chlorobenzylidene, 4-methoxyphenyl 90 186–187 Moderate (thioxo groups)
N1-(2,4-Dimethoxybenzyl)-N2-(pyridylethyl)oxalamide (1768) Oxalamide Dimethoxybenzyl, pyridylethyl N/A N/A Low (no amide hydrolysis)

Research Findings and Implications

  • Synthetic Efficiency : Thiazole-containing compounds (e.g., compound 9) exhibit higher yields (65–90%) compared to oxalamides with alkoxyaryl groups (35–52%), likely due to favorable cyclization kinetics .
  • Metabolic Stability : Oxalamides with electron-donating groups (e.g., methoxy, methyl) show rapid hepatic metabolism, whereas thiazole rings may slow degradation due to steric hindrance .
  • Bioactivity : Thiazolo-triazole analogs (e.g., ) demonstrate enhanced binding to enzyme active sites compared to simple thiazoles, suggesting the target compound’s thiazole-ethyl linker may balance potency and solubility.

Q & A

Q. What are the standard synthetic routes for N1-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)-N2-(m-tolyl)oxalamide?

The compound is synthesized via multi-step protocols involving coupling reactions. Key steps include:

  • Amide bond formation : Reacting substituted thiazole-ethylamine intermediates with oxalic acid derivatives (e.g., oxalyl chloride) under anhydrous conditions with catalysts like triethylamine .
  • Solvent optimization : Toluene:water mixtures (8:2) are used for azide substitutions, while DMF or THF facilitates coupling reactions .
  • Purification : Column chromatography (silica gel, hexane:ethyl acetate gradients) or recrystallization (ethanol or pet-ether) ensures purity .

Q. How is the structural identity of this compound confirmed?

Characterization relies on:

  • Spectroscopy : 1H^1H-NMR and 13C^{13}C-NMR confirm proton/carbon environments (e.g., thiazole C-5 methyl at δ 2.4 ppm, oxalamide NH signals at δ 10–12 ppm) .
  • Mass spectrometry : HRMS or ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 434.12) .
  • Elemental analysis : C, H, N, S percentages are matched to theoretical values (e.g., C: 63.5%, H: 5.3%) .

Q. What purification techniques are effective for isolating this compound?

  • Recrystallization : Ethanol or ethyl acetate removes polar impurities .
  • Chromatography : Silica gel columns with hexane:ethyl acetate (gradient 9:1 to 1:1) resolve regioisomers .
  • Drying agents : Na2_2SO4_4 or MgSO4_4 for organic layer dehydration post-extraction .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Catalyst screening : Triethylamine vs. DMAP for amide coupling; DMAP reduces dimerization (e.g., 23% dimer in compound 16 vs. 52% yield in compound 18) .
  • Temperature control : Reflux (110°C) for azide substitutions vs. room temperature for sensitive intermediates .
  • Solvent polarity : Polar aprotic solvents (DMF) enhance solubility of aromatic intermediates .

Q. What strategies are used to predict the biological activity of this compound?

  • Molecular docking : AutoDock or Schrödinger Suite models interactions with targets (e.g., thiazole moieties binding to kinase ATP pockets, as seen in compound 9c’s docking with α-glucosidase) .
  • In vitro assays : Antimicrobial testing (MIC against S. aureus) or antiproliferative screens (MTT assay on cancer cell lines) .

Q. How can researchers address contradictions in spectral data during characterization?

  • Reaction monitoring : TLC (hexane:ethyl acetate 9:1) identifies side products early .
  • Alternative techniques : X-ray crystallography resolves ambiguous NOE correlations (e.g., confirming oxalamide conformation) .
  • Isotopic labeling : 15N^{15}N-NMR distinguishes NH environments in crowded spectra .

Q. What are the challenges in regioselective functionalization of the thiazole ring?

  • Steric hindrance : 4-Methyl and phenyl groups at C-2/C-5 direct electrophiles to C-4 via π-π stacking .
  • Directing groups : Boc-protected amines or halogens enhance selectivity in cross-coupling reactions (e.g., Suzuki-Miyaura at C-4) .

Q. How can structure-activity relationships (SAR) be analyzed for this compound?

  • Analog synthesis : Varying aryl substituents (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) modulates lipophilicity (logP) and target affinity .
  • Pharmacophore mapping : Overlay studies identify critical H-bond donors (oxalamide NH) and aromatic π-systems (thiazole-phenyl) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.